MTSEA-biotin (MTSEA-Biotin) is a membrane-impermeant, sulfhydryl-specific reagent widely employed in biochemical and biophysical research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its primary use is to probe the structure, function, and interactions of proteins, particularly membrane proteins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The compound comprises two key components:
N-Biotinylaminoethyl Methanethiosulfonate is a specialized chemical compound with significant applications in biochemistry and molecular biology. It is primarily utilized as a reagent for labeling thiol groups in proteins, which facilitates the study of protein structure and function. The compound's ability to form mixed disulfides with thiols makes it an essential tool in probing protein topology and interactions.
The compound is commercially available from various suppliers, including Toronto Research Chemicals and BenchChem, where it can be purchased for research purposes. Its CAS number is 162758-04-5, and it is classified under the category of methanethiosulfonate reagents.
N-Biotinylaminoethyl Methanethiosulfonate falls under the category of bioconjugation reagents, specifically designed for the selective labeling of thiol groups in proteins. Its structure allows it to react rapidly and specifically with thiols, making it valuable in biochemical assays.
The synthesis of N-Biotinylaminoethyl Methanethiosulfonate involves a multi-step process, typically starting from biotin and methanethiosulfonate ethylamine. The general method includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The final product is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.
N-Biotinylaminoethyl Methanethiosulfonate has a complex molecular structure characterized by a molecular formula of and a molecular weight of 381.53 g/mol.
This structure indicates a complex arrangement featuring multiple functional groups that contribute to its reactivity with thiols.
N-Biotinylaminoethyl Methanethiosulfonate reacts specifically with thiol groups to form mixed disulfides. This reaction is crucial for labeling proteins containing cysteine residues.
The mechanism by which N-Biotinylaminoethyl Methanethiosulfonate labels thiols involves several key steps:
This labeling process allows researchers to track protein interactions and conformational changes through biotin-streptavidin binding assays.
N-Biotinylaminoethyl Methanethiosulfonate is typically stored at -20°C to maintain stability. It is available in neat form and has a relatively short shelf life.
The compound exhibits high reactivity towards thiols due to its methanethiosulfonate group. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but should be handled under conditions that minimize exposure to moisture to prevent hydrolysis.
N-Biotinylaminoethyl Methanethiosulfonate has several important applications in scientific research:
The genesis of methanethiosulfonate (MTS) reagents traces back to the need for precise, minimally invasive probes for protein topology mapping. Traditional biochemical tools like glycosylation scanning or epitope insertion suffered from significant limitations: large insertions disrupted protein folding, and resolution was constrained by the size of the inserted tags (e.g., 12+ amino acids for glycosylation). In the 1990s, pioneering work by the Karlin group on the acetylcholine receptor established MTS chemistry as a breakthrough solution [3]. These reagents—characterized by a reactive –S(=O)₂–S– group—react selectively with cysteine thiols via disulfide exchange, forming mixed disulfides with the protein target [3].
Key advantages drove their adoption:
Table 1: Evolution of Key MTS Reagents in Protein Engineering
Reagent | Chemical Property | Primary Application | Structural Insight Enabled |
---|---|---|---|
MTSEA | Small, positively charged | Initial accessibility screening | Mapping pore-lining residues in ion channels |
MTSET | Larger, positively charged | Probing steric hindrance in vestibules | Defining channel constriction sites |
MTSES | Negatively charged | Assessing electrostatic potential in pores | Identifying selectivity filters |
MTSEA-Biotin | Small, affinity tag | Residue-specific biotinylation for isolation/imaging | High-resolution topology mapping & complex isolation |
Substituted-Cysteine Accessibility Method (SCAM) emerged as a gold standard for transmembrane protein topology by leveraging cysteine mutagenesis and sulfhydryl chemistry. The core principle involved replacing native residues with cysteine (one at a time) in a cysteine-free background, then probing accessibility with sulfhydryl-specific reagents [3]. Early SCAM relied heavily on charged MTS reagents (MTSEA, MTSET, MTSES) to discriminate between extracellular and intracellular environments based on membrane permeability. However, visualizing labeled residues required functional assays or low-throughput methods like radiolabeling.
Biotin conjugation revolutionized SCAM by enabling:
Table 2: Biotinylation Reagents in SCAM: Key Properties
Reagent | Reactive Group | Size (Approx. MW) | Key Advantage | Key Limitation |
---|---|---|---|---|
Biotin Maleimide | Maleimide | ~525 Da (Biotin-X) | Compatible with standard detection | Slower kinetics; Hydrolysis-prone |
Biotin-HPDP | Pyridyldithiol | ~450 Da | Cleavable disulfide bond | Lower specificity; Bulkier linker |
MTSEA-Biotin | Methanethiosulfonate | ~382 Da | Smallest biotin tag; Fast kinetics | Fixed disulfide linkage |
N-Biotinylaminoethyl Methanethiosulfonate (MTSEA-Biotin) represented a critical synthesis: the compact size and rapid, specific disulfide exchange chemistry of MTS reagents fused to the universal affinity handle of biotin. Its structure—2-((Biotinoyl)amino)ethyl methanethiosulfonate (MW 381.52 Da)—delivered key advantages over predecessors [4]:
Table 3: Advantages of MTSEA-Biotin Demonstrated in Key Studies
Protein System | Finding Enabled by MTSEA-Biotin | Methodological Impact |
---|---|---|
Erythrocyte AE1 Cl⁻/HCO₃⁻ exchanger | Resolved extracellular vs. intracellular loop topology with single-residue precision | Validated SCAM topology against functional data [3] |
Glutamate Transporters (e.g., GLT-1) | Mapped substrate-binding pore residues; Defined gating mechanisms | Probed conformationally sensitive sites inaccessible to larger tags [3] |
GABAA Receptors | Identified pore-lining residues in the ion channel gate | High-resolution mapping within the hydrophobic membrane core |
The development of extended linker variants (MTSEA-Biotin-X (MW 494.68 Da) and MTSEA-Biotin-XX (MW 607.7 Da)) further enhanced flexibility [4]. The longer spacers reduced potential steric hindrance between the biotin moiety and streptavidin, improving pulldown efficiency and accessibility for detection antibodies, particularly for buried labeling sites. This cemented MTSEA-Biotin's role as the optimal tool for residue-specific, topology-resolved affinity tagging in structural biology. Its ability to provide high-resolution spatial information while facilitating target isolation paved the way for integrative structural studies combining SCAM, crystallography, cryo-EM, and proteomics.
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